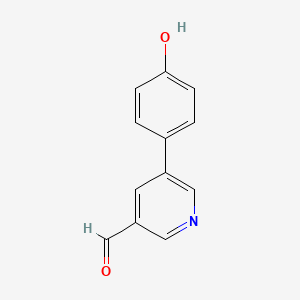

5-(4-Hydroxyphenyl)pyridine-3-carbaldehyde

Description

Properties

IUPAC Name |

5-(4-hydroxyphenyl)pyridine-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9NO2/c14-8-9-5-11(7-13-6-9)10-1-3-12(15)4-2-10/h1-8,15H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQJQOVVLZIKJPP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CN=CC(=C2)C=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

General Synthesis Strategies for Pyridine Derivatives

Pyridine derivatives, including those with aldehyde groups, can be synthesized through various methods:

- Hydrogenation of Nitriles : This method involves reducing pyridine nitriles to aldehydes using hydrogenation catalysts like palladium on carbon.

- Vilsmeier-Haack Reaction : This reaction is used to introduce an aldehyde group into aromatic rings, including pyridines, by reacting with phosphorus oxychloride (POCl3) and dimethylformamide (DMF).

- Condensation Reactions : These reactions involve combining different functional groups to form the desired compound. For example, condensing aminopyridines with carbonyl compounds can yield pyridine derivatives.

Data and Research Findings

While specific data on 5-(4-Hydroxyphenyl)pyridine-3-carbaldehyde is limited, related compounds like imidazo[1,2-a]pyridine-3-carbaldehydes have been synthesized with good yields using the Vilsmeier-Haack reaction. The following table summarizes some relevant synthesis data for similar compounds:

| Compound | Synthesis Method | Yield (%) | Melting Point (°C) |

|---|---|---|---|

| 2-Phenyl-H-imidazo[1,2-a]pyridine-3-carbaldehyde | Vilsmeier-Haack | 71 | 159-161 |

| 2-Chloro-H-imidazo[1,2-a]pyridine-3-carbaldehyde | Vilsmeier-Haack | 85 | 120-122 |

Chemical Reactions Analysis

Types of Reactions

5-(4-Hydroxyphenyl)pyridine-3-carbaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.

Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride.

Substitution: The hydroxy group can participate in nucleophilic substitution reactions, forming ethers or esters.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Alkyl halides in the presence of a base for ether formation.

Major Products Formed

Oxidation: 5-(4-Hydroxyphenyl)pyridine-3-carboxylic acid.

Reduction: 5-(4-Hydroxyphenyl)pyridine-3-methanol.

Substitution: 5-(4-Alkoxyphenyl)pyridine-3-carbaldehyde.

Scientific Research Applications

Antimicrobial Activity

Recent studies have highlighted the potent antimicrobial properties of 5-(4-Hydroxyphenyl)pyridine-3-carbaldehyde and its derivatives. The compound has been evaluated against various bacterial and fungal strains, demonstrating superior efficacy compared to traditional antibiotics.

Case Study: Antibacterial Efficacy

In a study published in the MDPI journal, compounds derived from this compound were tested against a panel of Gram-positive and Gram-negative bacteria. The results indicated that several derivatives exhibited minimum inhibitory concentrations (MICs) lower than those of standard antibiotics like ampicillin:

| Compound | Bacterial Strain | MIC (µmol/mL) |

|---|---|---|

| 5a | S. aureus | 3.00–12.28 |

| 5b | P. aeruginosa | 3.0–3.94 |

| 5c | E. coli | 4.09–16.31 |

These findings suggest that modifications to the pyridine structure can enhance antibacterial activity, making it a promising candidate for further development in treating resistant bacterial infections .

Case Study: Antifungal Activity

The antifungal properties of this compound were also assessed. In vitro tests revealed that certain derivatives had MICs as low as 1.88 µmol/mL against Aspergillus species:

| Compound | Fungal Strain | MIC (µmol/mL) |

|---|---|---|

| 5k | A. ochraceus | 1.88–3.52 |

| 5l | T. viride | 0.97–2.12 |

Such results indicate significant potential for these compounds in addressing fungal infections, particularly those that are resistant to conventional treatments .

Anti-inflammatory Properties

The anti-inflammatory effects of this compound have been explored through various experimental models.

Case Study: In Vivo Evaluation

Research conducted on a novel class of pyridine derivatives demonstrated their efficacy in reducing inflammation in a Complete Freund's Adjuvant-induced inflammatory model. The study reported significant reductions in paw size and inflammatory markers, with half-maximal inhibitory concentration (IC50) values ranging from 10.25 to 23.15 µM for different compounds:

| Compound | IC50 (µM) |

|---|---|

| R2 | 10.25 |

| R4 | 22.15 |

These findings underscore the potential of pyridine-based compounds as anti-inflammatory agents, paving the way for new therapeutic strategies in treating inflammatory diseases .

Structural Modifications and Derivative Development

The chemical versatility of this compound allows for extensive structural modifications, leading to derivatives with enhanced biological activities.

Synthesis Techniques

Various synthetic strategies have been employed to create derivatives with improved pharmacological profiles:

- Condensation Reactions : Utilizing condensation reactions with different aldehydes or ketones to form new compounds that retain or enhance biological activity.

- Molecular Docking Studies : In silico analyses have been conducted to predict the binding affinities of these compounds with target proteins involved in bacterial resistance and inflammation pathways.

Mechanism of Action

The mechanism of action of 5-(4-Hydroxyphenyl)pyridine-3-carbaldehyde involves its interaction with specific molecular targets. The hydroxyphenyl group can engage in hydrogen bonding and π-π interactions, while the aldehyde group can form covalent bonds with nucleophilic sites on proteins or enzymes. These interactions can modulate biochemical pathways and cellular processes .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The structural and physicochemical differences between 5-(4-Hydroxyphenyl)pyridine-3-carbaldehyde and related pyridine carbaldehydes are summarized below:

Key Observations :

- The 4-hydroxyphenyl substituent in the target compound enhances solubility in polar solvents (e.g., water, ethanol) compared to the hydrophobic 3-methylphenyl analog .

- The trifluoromethyl group in the third compound introduces significant electron-withdrawing effects, altering reactivity in nucleophilic additions compared to the hydroxyphenyl variant .

Biological Activity

5-(4-Hydroxyphenyl)pyridine-3-carbaldehyde is a compound of interest in medicinal chemistry and pharmacology due to its potential biological activities. This article reviews the biological activity associated with this compound, including its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

This compound is characterized by a pyridine ring substituted with a hydroxyl group and an aldehyde functional group. The synthesis typically involves the reaction of 4-hydroxybenzaldehyde with pyridine-3-carboxaldehyde under specific conditions, often utilizing catalytic methods to enhance yield and purity.

Antimicrobial Activity

Research has demonstrated that this compound exhibits significant antimicrobial properties. In vitro studies have shown its effectiveness against various Gram-positive and Gram-negative bacteria. For instance, a study found that derivatives of pyridine compounds, including this aldehyde, displayed notable antibacterial activity at micromolar concentrations against strains such as Staphylococcus aureus and Escherichia coli .

Anticancer Properties

The compound has also been investigated for its anticancer potential. In vitro assays indicated that this compound could induce apoptosis in cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer) cells. The mechanism appears to involve the activation of intrinsic apoptotic pathways, leading to increased cell death .

Table 1: Anticancer Activity Data

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 18.6 | Apoptosis via intrinsic pathway |

| HeLa | 20.7 | Apoptosis via intrinsic pathway |

The biological activity of this compound is attributed to several mechanisms:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in bacterial cell wall synthesis and cancer cell proliferation.

- Reactive Oxygen Species (ROS) Generation : It has been suggested that the compound induces oxidative stress in target cells, leading to apoptosis.

- Gene Expression Modulation : Studies indicate that it may alter the expression of genes involved in cell cycle regulation and apoptosis .

Case Studies

- Antibacterial Efficacy : A study evaluated the antibacterial activity of various pyridine derivatives, including this compound, against multi-drug resistant strains. Results showed a significant reduction in bacterial growth, highlighting its potential as a lead compound for antibiotic development .

- Cytotoxicity Assessment : Another study assessed the cytotoxic effects on different cancer cell lines. The findings indicated that the compound exhibited selective toxicity towards cancer cells while sparing normal cells, suggesting its potential for therapeutic applications .

Q & A

Q. What are the optimal synthetic routes for preparing 5-(4-hydroxyphenyl)pyridine-3-carbaldehyde, and how do reaction conditions influence yield?

Methodological Answer: The synthesis of pyridine-carbaldehyde derivatives often involves condensation reactions followed by functionalization. For example, analogous compounds like 2-(2,4-difluorophenyl)pyridine-3-carbaldehyde (DFPPC) are synthesized via refluxing mixtures of DMF and acetic acid with sodium acetate as a base . For this compound, a plausible route includes:

- Step 1: Condensation of 4-hydroxyphenylboronic acid with a pyridine precursor under Suzuki-Miyaura coupling conditions using Pd catalysts.

- Step 2: Oxidation of the intermediate to introduce the aldehyde group, employing oxidants like MnO₂ or TEMPO.

Key variables affecting yield include solvent polarity (DMF enhances solubility of polar intermediates), temperature (reflux minimizes side reactions), and catalyst loading (optimized Pd/C ratios reduce costs) .

Q. Which spectroscopic techniques are most reliable for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy: Proton NMR can confirm the aldehyde proton (δ 9.8–10.2 ppm) and hydroxyl group (broad peak at δ 5–6 ppm). Carbon NMR distinguishes aromatic carbons (δ 120–150 ppm) and the aldehyde carbon (δ ~190 ppm). Substituent effects, such as electron-withdrawing groups on the pyridine ring, can shift peaks significantly .

- IR Spectroscopy: A strong C=O stretch (~1700 cm⁻¹) confirms the aldehyde group, while O-H stretches (~3200–3500 cm⁻¹) indicate the phenolic hydroxyl .

- Mass Spectrometry: High-resolution MS (HRMS) verifies molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns consistent with pyridine derivatives .

Q. How should this compound be stored to ensure stability?

Methodological Answer:

- Storage Conditions: Store in airtight, light-resistant containers at –20°C to prevent oxidation of the aldehyde group.

- Solvent Compatibility: Dissolve in anhydrous DMSO or ethanol to avoid hydrolysis. Aqueous buffers should be avoided unless stabilized with antioxidants like BHT .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict the electronic properties of this compound?

Methodological Answer: Density Functional Theory (DFT) at the M06/6-311G(d,p) level can model:

- Frontier Molecular Orbitals (FMOs): HOMO-LUMO gaps indicate reactivity; narrower gaps suggest higher electrophilicity, relevant for nucleophilic addition at the aldehyde site.

- Nonlinear Optical (NLO) Properties: Polarizability and hyperpolarizability values predict applications in materials science. Substituents like the hydroxyl group enhance charge transfer .

- Solvent Effects: Use the Polarizable Continuum Model (PCM) to simulate solvent interactions, critical for predicting solubility and reaction pathways .

Q. How can contradictory NMR data for structurally similar pyridine-carbaldehydes be resolved?

Methodological Answer:

- Case Example: In 5-(benzo[b]thiophen-3-yl)pyridine-3-carbaldehyde (BTPA), conflicting aromatic proton shifts arise from substituent electronic effects. Use 2D NMR (COSY, HSQC) to assign overlapping signals.

- Solution: Compare experimental data with computed chemical shifts (e.g., using ACD/Labs or Gaussian NMR prediction). For instance, electron-donating groups (e.g., -OH) deshield adjacent protons, while electron-withdrawing groups (e.g., -CF₃) cause upfield shifts .

Q. What strategies are effective in studying the biological activity of this compound derivatives?

Methodological Answer:

- In Vitro Assays: Screen for antimicrobial activity via microdilution (MIC determination) or enzyme inhibition (e.g., PIM1 kinase assays using ATP-competitive binding protocols) .

- Mechanistic Studies: Use molecular docking (AutoDock Vina) to predict binding interactions with target proteins. The aldehyde group may form Schiff bases with lysine residues, altering enzyme function .

- Metabolite Tracking: LC-MS/MS methods (as validated for 5-(4-hydroxyphenyl)-5-phenylhydantoin) can monitor metabolic stability and identify degradation products in biological matrices .

Q. How can synthetic byproducts or impurities in this compound be identified and minimized?

Methodological Answer:

- Chromatographic Analysis: Use HPLC with a Carbowax® 20M-TPA column for high-resolution separation of aldehyde derivatives. Impurities like unreacted precursors or oxidation byproducts (e.g., carboxylic acids) can be quantified via UV detection at 254 nm .

- Process Optimization: Adjust reaction stoichiometry (e.g., excess 4-hydroxyphenylboronic acid in coupling steps) and employ scavengers (e.g., polymer-supported thiourea to trap Pd residues) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.